molecular formula C18H36O2 B052629 16-Methylheptadecanoic acid CAS No. 2724-58-5

16-Methylheptadecanoic acid

Cat. No. B052629
CAS RN: 2724-58-5
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methylheptadecanoic acid, also known as 16-Methylpalmitic acid, is a saturated fatty acid found in a variety of animal and plant species. It is a straight-chain fatty acid with a molecular structure of C17H34O2, and it is a component of many cell membranes. This compound has been studied extensively in recent years due to its potential therapeutic and medicinal applications.

Scientific Research Applications

  • Biological Oxidation Studies : Björkhem & Danielsson (1970) synthesized tritium-labeled 16-methylheptadecanoic acid to study its oxidation in rat liver homogenates. The acid was found to be oxidized into water-soluble and ether-soluble products, with main metabolites being ω-hydroxy iso-fatty acid and the corresponding dicarboxylic acid. This study contributes to understanding the metabolic pathways and oxidation mechanisms of branched-chain fatty acids (Björkhem & Danielsson, 1970).

  • Myocardial Metabolism and Imaging : Elmaleh et al. (1983) compared 14C-labeled beta-methylheptadecanoic acid with palmitic acid to assess myocardial metabolic integrity. This research indicates the potential of this compound analogs in myocardial imaging and assessment of heart diseases (Elmaleh et al., 1983).

  • Anticancer Activity : Saravanakumar et al. (2015) investigated the anticancer and antioxidant effects of this compound methyl ester derived from marine Trichoderma. The compound exhibited significant inhibitory activity against human cancer cell lines, indicating its potential as an anticancer agent (Saravanakumar et al., 2015).

  • Tumor Detection : Kubota et al. (1991) explored the possibility of tumor detection using fatty acid analogs, including a fluorinated analog of methylheptadecanoic acid. The study provides insights into the potential of labeled fatty acids in tumor imaging and detection (Kubota et al., 1991).

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 16-Methylheptadecanoic acid are not well-documented in the literature. As a long-chain fatty acid, it likely participates in various biochemical reactions. Long-chain fatty acids are known to interact with various enzymes, proteins, and other biomolecules, often serving as substrates for enzymatic reactions or as signaling molecules. The nature of these interactions typically involves the carboxyl group of the fatty acid and can be influenced by the length and saturation of the aliphatic tail .

Cellular Effects

The cellular effects of this compound are not well-studied. Long-chain fatty acids, in general, can influence various cellular processes. They can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, they can serve as signaling molecules that activate or inhibit specific receptors, influencing the expression of certain genes. They can also be metabolized to produce energy or other metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a long-chain fatty acid, it may exert its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it could bind to and activate or inhibit specific receptors, influencing cellular signaling pathways. It could also be metabolized by enzymes, leading to changes in cellular metabolite levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Like other long-chain fatty acids, it likely exhibits certain temporal effects. These could include changes in its effects over time, such as changes in its stability, degradation, and long-term effects on cellular function. These effects could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Like other long-chain fatty acids, it likely exhibits dosage-dependent effects. These could include threshold effects, where certain effects are only observed above a certain dosage, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. As a long-chain fatty acid, it likely participates in various metabolic pathways. These could involve various enzymes and cofactors, and could lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Like other long-chain fatty acids, it is likely transported and distributed via specific transporters or binding proteins. It could also exhibit effects on its localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Like other long-chain fatty acids, it likely localizes to specific compartments or organelles within cells. This could be directed by specific targeting signals or post-translational modifications .

properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2724-58-5, 30399-84-9
Record name Isostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-methylheptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Methylheptadecanoic acid
Reactant of Route 2
Reactant of Route 2
16-Methylheptadecanoic acid
Reactant of Route 3
Reactant of Route 3
16-Methylheptadecanoic acid
Reactant of Route 4
Reactant of Route 4
16-Methylheptadecanoic acid
Reactant of Route 5
Reactant of Route 5
16-Methylheptadecanoic acid
Reactant of Route 6
Reactant of Route 6
16-Methylheptadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.